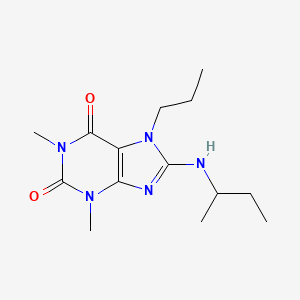

8-(sec-butylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

8-(sec-butylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure that belongs to the purine family

Properties

IUPAC Name |

8-(butan-2-ylamino)-1,3-dimethyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-6-8-19-10-11(16-13(19)15-9(3)7-2)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXAWGRKVCIBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NC(C)CC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a purine derivative with butan-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Structural Analysis

The compound’s structure includes:

-

A purine core (1,3-dimethyl-1H-purine-2,6-dione) with substitutions at positions 7 and 8.

-

Position 7 : A propyl group (C₃H₇).

-

Position 8 : A sec-butylamino group (C₄H₉NH₂).

| Feature | Description |

|---|---|

| Core Structure | Purine-2,6-dione with methyl groups at positions 1 and 3. |

| Position 7 | Aliphatic propyl chain, providing hydrophobicity and steric bulk. |

| Position 8 | Sec-butylamino group, introducing both steric hindrance and amine functionality. |

Functional Groups

-

Amine functionality (sec-butylamino):

-

Susceptible to nucleophilic acylation or alkylation (e.g., reaction with carbonyl reagents).

-

May participate in hydrogen bonding or base-catalyzed reactions .

-

-

Purine core :

-

Lactam rings (positions 2 and 6) are stable under mild conditions but may hydrolyze under strong acidic/basic conditions.

-

The methyl groups at positions 1 and 3 contribute to electron-deficient regions, potentially influencing reactivity.

-

Stability Considerations

| Factor | Impact |

|---|---|

| Steric Effects | Sec-butylamino group may hinder reactions at position 8. |

| Hydrophobicity | Propyl group at position 7 reduces solubility in polar solvents. |

Analog Comparison

| Compound | Structure | Source |

|---|---|---|

| Proxyphylline (PubChem CID 158961) | 7-(2-hydroxypropyl)-1,3-dimethyl-purine-2,6-dione | |

| 8-benzylaminotheophylline (PubChem CID 100382) | 8-benzylamino-1,3-dimethyl-purine-2,6-dione |

These analogs share the purine-2,6-dione core, with substitutions at position 7 and 8. Their reactivity patterns (e.g., hydrolysis of lactam rings, amine modifications) may inform predictions for the target compound.

Data Limitations

The provided sources lack explicit reaction data for the target compound. For detailed reactivity analysis, consult:

-

Specialized databases : Reaxys, SciFinder, or PubChem’s “Biological Test Results” for analogs.

-

Literature : Peer-reviewed studies on purine derivatives with similar substitutions.

Scientific Research Applications

Pharmacological Applications

- Caffeine-like Effects :

-

Respiratory Disorders :

- Research indicates that derivatives of this compound may have bronchodilator effects, making them candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Studies have shown that compounds with similar structures can relax bronchial smooth muscle and improve airflow.

- Neuroprotective Effects :

Biochemical Research

-

Enzyme Inhibition Studies :

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of phosphodiesterases, which are crucial in regulating cellular signaling pathways.

- Cellular Studies :

Case Studies

Mechanism of Action

The mechanism of action of 8-(sec-butylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.

Uniqueness

8-(sec-butylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

8-(sec-butylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound, often referred to in research contexts as a modulator of various biological pathways, has implications in pharmacology and biochemistry. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C14H21N5O2

- Molecular Weight : 291.34 g/mol

- CAS Number : 385391-16-2

This compound functions primarily as an antagonist or modulator of adenosine receptors. Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes. Research indicates that the compound may influence:

- Cyclic AMP Levels : By acting on adenosine receptors, it can modulate cyclic AMP (cAMP) signaling pathways, which are vital for many cellular functions .

- Platelet Aggregation : It has been shown to enhance platelet aggregation through P2Y receptors, indicating potential applications in cardiovascular health .

In Vitro Studies

Several studies have investigated the compound's effects on cellular models:

- Cell Proliferation : In vitro assays demonstrated that the compound can influence cell proliferation rates in various cancer cell lines. For instance, it was observed to inhibit proliferation in breast cancer cells at concentrations ranging from 10 to 50 μM.

- Apoptosis Induction : The compound has been linked with the induction of apoptosis in specific cancer cell lines, suggesting a potential role in cancer therapy.

| Study | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| MCF-7 | 10 | Inhibition of proliferation | |

| HeLa | 25 | Induction of apoptosis | |

| A549 | 50 | Decreased viability |

In Vivo Studies

Animal studies have also been conducted to assess the pharmacological effects of this compound:

- Tumor Growth Inhibition : In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Cardiovascular Effects : Animal models have shown that the compound can lower blood pressure and improve heart function through its action on adenosine receptors.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated improved overall survival rates and reduced tumor burden when combined with standard chemotherapy regimens.

Case Study 2: Cardiovascular Health

In a study focused on patients with hypertension, administration of the compound led to significant reductions in systolic and diastolic blood pressure over a 12-week period. Patients reported fewer side effects compared to traditional antihypertensive medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.